Home > Products > Screening Compounds P22448 > 5-Bromo-7-methylquinoxaline
5-Bromo-7-methylquinoxaline -

5-Bromo-7-methylquinoxaline

Catalog Number: EVT-1788558
CAS Number:
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Bromo-7-methylquinoxaline is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core, which is substituted with a bromine atom at the 5th position and a methyl group at the 7th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis. It is classified under quinoxaline derivatives, which are known for their various biological activities and utility in chemical synthesis .

Source and Classification

5-Bromo-7-methylquinoxaline has the chemical formula C9H7BrN2C_9H_7BrN_2 and is identified by the CAS number 668276-42-4. It falls into the category of heterocyclic compounds, specifically quinoxalines, which are recognized for their potential pharmacological properties. The compound is synthesized from various precursors, including substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

Synthesis Analysis

Methods

The synthesis of 5-bromo-7-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. A common method includes reacting 5-bromo-2,3-diaminotoluene with glyoxal under acidic conditions. This approach allows for the formation of the quinoxaline ring structure through cyclization reactions.

Technical Details

  1. Reactants:
    • 5-bromo-2,3-diaminotoluene
    • Glyoxal
  2. Conditions:
    • Acidic medium (e.g., hydrochloric acid)
    • Temperature control to facilitate cyclization
  3. Purification:
    • The product is typically purified using recrystallization or chromatography techniques to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of 5-bromo-7-methylquinoxaline features a fused bicyclic system comprising two nitrogen atoms within the quinoxaline ring. The structural representation can be summarized as follows:

  • Molecular Formula: C9H7BrN2C_9H_7BrN_2
  • Molecular Weight: 209.07 g/mol
  • IUPAC Name: 5-bromo-7-methylquinoxaline
  • Canonical SMILES: CC1=CC2=C(C(=C1)Br)N=CC(=N2)N

Data

The compound exhibits distinct chemical properties due to its unique substitutions, enhancing its reactivity and biological activity compared to its unsubstituted counterparts .

Chemical Reactions Analysis

Reactions

5-Bromo-7-methylquinoxaline can undergo several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
  2. Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions to form various derivatives.
  3. Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Technical Details

For substitution reactions:

  • Common nucleophiles include amines and alcohols.
  • Reaction conditions may vary based on the nucleophile used.

For oxidation:

  • Oxidizing agents like potassium permanganate can convert functional groups as needed.

For reduction:

  • Reducing agents such as lithium aluminum hydride may be employed to modify the bromine substituent .
Mechanism of Action

The mechanism of action for 5-bromo-7-methylquinoxaline in biological systems involves its interaction with specific molecular targets. It has been shown to inhibit enzymes or interfere with DNA replication in pathogens, leading to their death. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Process and Data

Research indicates that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines, suggesting its potential as an antimicrobial, antiviral, and anticancer agent . The precise molecular targets depend on the specific functional groups present in the compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and acetonitrile.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom.

Relevant Data or Analyses

The physical properties can vary based on synthesis methods and purification techniques used during preparation .

Applications

5-Bromo-7-methylquinoxaline has several scientific uses:

  1. Medicinal Chemistry: Investigated for antimicrobial and anticancer properties.
  2. Organic Synthesis: Used as a building block for synthesizing more complex heterocyclic compounds.
  3. Industrial Applications: Employed in producing dyes, pigments, organic semiconductors, and photovoltaic devices .
Synthesis Methodologies of 5-Bromo-7-methylquinoxaline

Regioselective Bromination Strategies for Quinoxaline Derivatives

The synthesis of 5-bromo-7-methylquinoxaline demands precise regiochemical control due to the inherent electronic deactivation of the quinoxaline core toward electrophilic substitution. Direct bromination of quinoxaline derivatives typically yields undesired N-bromo complexes or non-regioselective products due to the electron-deficient diazanaphthalene structure [5]. Modern approaches overcome this challenge through substrate-directed bromination of pre-functionalized precursors. The most effective route involves N-bromosuccinimide (NBS)-mediated bromination of 5-methylquinoxaline in acetonitrile, which selectively targets the C5 position adjacent to the methyl group, exploiting its weak directing effect [2] . This method capitalizes on the nucleophilic character induced by the methyl substituent, facilitating preferential electrophilic attack at the para-position relative to the activating group. Alternative strategies include bromodecarboxylation of quinoxaline carboxylic acids or bromine-lithium exchange protocols, though these multi-step sequences generally offer lower overall yields compared to direct electrophilic bromination of methyl-substituted precursors [5] [8].

Table 1: Comparative Regioselective Bromination Approaches for Quinoxaline Derivatives

Brominating AgentSolvent SystemTemperature (°C)Target PositionYield Range
N-Bromosuccinimide (NBS)Acetonitrile60C7 (relative to methyl)41-45%
BromineNitrobenzene0-5C5/C8 mixture<30%
CuBr₂/DMSODimethyl sulfoxide120C2/C3 (pyrazine ring)Not applicable
Br₂/HBr/AcOHAcetic acid25C5/C8 (variable)35-40%

Optimization of Reaction Conditions in N-Bromosuccinimide-Mediated Syntheses

Optimization of NBS-mediated bromination significantly impacts yield and purity. The benchmark synthesis dissolves 5-methylquinoxaline in anhydrous acetonitrile (0.8M concentration) with NBS (1.5-2.2 equivalents) added portionwise at ambient temperature [2] [8]. The reaction mixture requires heating to 60°C for 16 hours to ensure complete conversion, followed by cooling and concentration under reduced pressure. Critical parameters include:

  • Solvent selection: Acetonitrile provides optimal solubility and minimizes di-brominated byproducts. Alternatives like dimethylformamide (DMF) or dichloromethane (DCM) reduce regioselectivity .
  • Stoichiometric balance: NBS excess beyond 2.2 equivalents promotes dibromination, while sub-stoichiometric quantities (<1.5 eq) leave substantial starting material unreacted [8].
  • Atmosphere control: Reactions conducted under inert atmosphere (N₂ or Ar) show 5-8% yield improvement by preventing oxidative decomposition of intermediates [2].Post-reaction processing involves residue dilution in ethyl acetate (500mL per gram substrate) followed by filtration to remove succinimide solids. The filtrate undergoes sequential washing with saturated sodium carbonate solution (to remove acidic impurities) and brine (for aqueous phase separation), with final drying over anhydrous sodium sulfate before solvent evaporation [2] . These optimized conditions consistently deliver yields of 40-45% for gram-scale syntheses, with purity exceeding 90% before chromatographic purification.

Continuous Flow Processes for Scalable Production

Traditional batch synthesis of 5-bromo-7-methylquinoxaline faces scalability limitations due to exothermic bromination events and extended reaction times. Emerging continuous flow technology offers solutions through enhanced heat/mass transfer and precise residence time control. While specific flow protocols for this compound remain developmental, analogous quinoxaline brominations demonstrate the framework:

  • Precursor dissolution: 5-Methylquinoxaline dissolved in acetonitrile (0.5M) as stream A
  • NBS solution: N-bromosuccinimide in acetonitrile (0.75M) as stream B
  • Mixing module: Teflon AF-2400 membrane contactor enabling efficient reagent merging
  • Reaction coil: PFA tubing (2.5mm ID, 10mL volume) maintained at 60°C
  • Back-pressure regulator: 15-20 psi to prevent solvent degassing
  • In-line quenching: Immediate mixing with 10% sodium thiosulfate post-reactor [8]This configuration reduces reaction time from hours (batch) to under 15 minutes by eliminating mass transfer limitations. Preliminary data suggest yield increases of 8-12% and reduced dibromide formation (<3%) compared to batch processing. The technology shows particular promise for hazardous bromination chemistry by containing reactive intermediates within engineered microstructures, significantly improving process safety profiles during scale-up [8].

Purification Techniques: Crystallization vs. Chromatographic Approaches

Purification of 5-bromo-7-methylquinoxaline presents challenges due to structurally similar brominated impurities. Two dominant methods have emerged:

Column chromatography remains the most widely applied technique, using silica gel (200-300 mesh) with ethyl acetate/petroleum ether gradients (10:90 to 30:70 v/v). The target compound typically elutes at Rf = 0.4-0.5 (ethyl acetate:petroleum ether, 1:4) [1] . This method effectively separates:

  • Unreacted 5-methylquinoxaline (lower Rf)
  • 5,8-Dibromoquinoxaline (higher Rf)
  • Regioisomeric contaminants like 5-bromo-6-methylquinoxalineHowever, chromatographic purification suffers from high solvent consumption (>500mL solvent per gram product) and limited throughput in large-scale manufacturing [1].

Crystallization-based purification offers a viable alternative through careful solvent selection. The crude product dissolved in minimal hot ethanol (≈15mL/g) yields pure crystals upon cooling to 0°C. This approach exploits the compound's differential solubility versus dibrominated impurities (more soluble) and demethylated byproducts (less soluble) . Key refinements include:

  • Solvent optimization: Ethanol-water (4:1) mixtures improve crystal morphology versus pure ethanol
  • Seeding techniques: Introduction of pure crystal seeds at 45°C reduces oiling-out tendencies
  • Gradient cooling: Controlled temperature reduction (2°C/minute) yields larger, purer crystalsCrystallization delivers material with ≥98% purity (HPLC) and recovery rates of 70-75%, significantly outperforming chromatography in operational efficiency for multi-gram batches [1] . Recent advances demonstrate crystallization-coupled continuous flow purification can further enhance throughput while maintaining stringent purity standards.

Table 2: Purification Performance Metrics for 5-Bromo-7-methylquinoxaline

MethodSolvent SystemTypical Purity (%)Recovery Yield (%)Scale Limitations
Column ChromatographyEthyl acetate:Petroleum ether (1:4)95-9760-65Limited by column diameter
Single-Solvent CrystallizationAnhydrous ethanol97-9868-72<100g batches
Mixed-Solvent CrystallizationEthanol:Water (4:1)98.5+70-75Kilogram scalable
Continuous Anti-Solvent CrystallizationEthanol/water with heptane anti-solvent≥9980-82Pilot-scale demonstrated

Properties

Product Name

5-Bromo-7-methylquinoxaline

IUPAC Name

5-bromo-7-methylquinoxaline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c1-6-4-7(10)9-8(5-6)11-2-3-12-9/h2-5H,1H3

InChI Key

OJXHKRFUHPGXLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C(=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.